molecular formula C9H10O2 B1587654 2-Hydroxy-3,5-dimethylbenzaldehyde CAS No. 24623-61-8

2-Hydroxy-3,5-dimethylbenzaldehyde

Cat. No. B1587654
Key on ui cas rn: 24623-61-8
M. Wt: 150.17 g/mol
InChI Key: DSXKMMAQDSAZAC-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To a solution of 2,4-dimethylphenol (24.9 g, 204 mmole) in anhydrous toluene (75 mL) at 0° C. was added HMPA (35 mL) and then a solution of ethylmagnesium bromide (61 mL-3 M in ethyl ether, 0.183 mmole), keeping the temperature <10° C. Then paraformaldehyde (13 g, 0.43 mole) was added and the cooling was removed. The ethyl ether was removed by distillation and the mixture was refluxed. The mixture was quenched with 10% HCl and EtOAc was added. The EtOAc solution was washed twice with H2O, twice with aqueous NH4Cl, dried over Na2SO4 and concentrated in vacuo. Purification by silica chromatography (98:2 hexanes:EtOAc) gave 17.9 g (59% yield) of the product as a yellow oil: ESHRMS m/z 147.0619 (M−H, C9H9O2, Calc'd 147.0603).
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.183 mmol
Type
catalyst
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[OH:9].CN(P(N(C)C)(N(C)C)=O)C.[CH2:21]=[O:22]>C1(C)C=CC=CC=1.C([Mg]Br)C>[OH:22][C:21]1[C:2]([CH3:1])=[CH:7][C:6]([CH3:8])=[CH:5][C:4]=1[CH:3]=[O:9]

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)O
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.183 mmol
Type
catalyst
Smiles
C(C)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature <10° C
CUSTOM
Type
CUSTOM
Details
the cooling was removed
CUSTOM
Type
CUSTOM
Details
The ethyl ether was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 10% HCl and EtOAc
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The EtOAc solution was washed twice with H2O, twice with aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica chromatography (98:2 hexanes:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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